molecular formula C23H20FN3OS2 B2793282 N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide CAS No. 923245-07-2

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide

Cat. No. B2793282
CAS RN: 923245-07-2
M. Wt: 437.55
InChI Key: MWHNXNXNUHEBGL-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide, also known as compound X, is a novel chemical compound with potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways in cells. In neuroscience, N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to neurodegeneration. In cancer research, N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways, the induction of apoptosis (programmed cell death), and the inhibition of cell proliferation. In neuroscience, N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X has been shown to protect neurons from oxidative stress and inflammation, and may also have anti-inflammatory effects in other tissues. In cancer research, N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X has been shown to inhibit the growth of certain types of cancer cells, and may also have anti-angiogenic effects (inhibition of blood vessel formation).

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X in lab experiments is its potential to target specific enzymes and signaling pathways, which may make it useful in the development of new treatments for neurodegenerative diseases and cancer. However, there are also limitations to using N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X in lab experiments, including its relatively high cost and limited availability.

Future Directions

There are several future directions for research on N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X, including further studies on its mechanism of action, its potential use in the treatment of neurodegenerative diseases and cancer, and the development of new analogs with improved potency and selectivity. Additionally, research on the pharmacokinetics and pharmacodynamics of N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X may help to optimize its use in clinical settings.

Synthesis Methods

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X involves a multi-step process that begins with the reaction of 6-fluorobenzo[d]thiazole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(pyridin-4-ylmethyl)phenylmethanethiol in the presence of triethylamine to form the desired product.

Scientific Research Applications

Compound X has been shown to have potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X has been shown to inhibit the growth of certain types of cancer cells and may be useful in the development of new cancer treatments.

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-phenylsulfanyl-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3OS2/c24-18-8-9-20-21(15-18)30-23(26-20)27(16-17-10-12-25-13-11-17)22(28)7-4-14-29-19-5-2-1-3-6-19/h1-3,5-6,8-13,15H,4,7,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHNXNXNUHEBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide

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